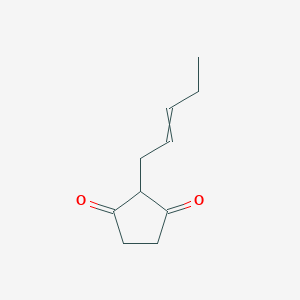

2-(Pent-2-EN-1-YL)cyclopentane-1,3-dione

Description

Contextual Significance within Organic Chemistry and Substituted Cyclic Diketones

Cyclic β-diketones, such as cyclopentane-1,3-dione, are of considerable interest in organic synthesis due to their high reactivity and utility as precursors for a wide range of more complex molecules, particularly heterocyclic and bicyclic systems. researchgate.net Their chemical utility stems from two key structural features: the acidity of the methylene (B1212753) protons located between the two carbonyl groups and the compound's existence in a state of keto-enol tautomerism. nih.govwikipedia.org

The enol form is stabilized by intramolecular hydrogen bonding and is often the predominant tautomer. wikipedia.org This enolic character is central to many of the synthetic applications of cyclopentane-1,3-diones. The acidity of these compounds, with pKa values often comparable to those of carboxylic acids, allows for the facile formation of enolates. nih.gov These enolates are crucial intermediates in a variety of carbon-carbon bond-forming reactions, making them valuable synthons for constructing intricate molecular architectures.

Within this context, 2-(Pent-2-en-1-yl)cyclopentane-1,3-dione emerges as a member of the substituted cyclic diketone family. The introduction of an alkyl or alkenyl substituent at the 2-position modifies the steric and electronic properties of the parent dione (B5365651) ring, influencing its reactivity and potential applications. Such substituted diketones are foundational components in the synthesis of novel drug-like scaffolds and other complex organic structures. researchgate.net

Historical Overview of Research on Cyclopentane-1,3-dione and its Derivatives

Research on cyclopentane-1,3-dione and its derivatives has evolved significantly over several decades. Initial studies focused on fundamental synthesis methods and the characterization of their intrinsic chemical properties. acs.orggoogle.com Early research established the prevalence of the enol tautomer in the solid state and in solution, a defining characteristic of this class of compounds. nih.govwikipedia.org

The synthetic versatility of these diketones was quickly recognized, leading to their widespread use as building blocks in organic synthesis. researchgate.net They have been employed in the construction of various heterocyclic compounds and have served as key intermediates in the total synthesis of complex natural products. researchgate.netijcrt.org The reactivity of the dione allows for a variety of chemical transformations, including alkylations, condensations, and cycloadditions, making it a reliable tool for synthetic chemists. rsc.org

In more recent years, the focus of research has expanded into the realm of medicinal and biological chemistry. A significant development has been the investigation of the cyclopentane-1,3-dione moiety as a bio-isostere for the carboxylic acid functional group. nih.gov Due to its comparable acidity and ability to form hydrogen bonds, this dione has been successfully used to replace carboxylic acids in drug candidates, sometimes leading to improved pharmacological properties. nih.govnih.gov For instance, derivatives have been synthesized and evaluated as potent thromboxane-A2 receptor antagonists. nih.gov Furthermore, the unique reactivity of cyclopentane-1,3-diones has been harnessed to develop chemical probes for labeling and studying proteins with specific post-translational modifications, such as sulfenic acid. nih.govchemicalbook.com

Research Gaps and Opportunities Pertaining to this compound

Despite the rich chemistry of the cyclopentane-1,3-dione scaffold, a thorough review of scientific databases reveals a significant research gap concerning the specific derivative, this compound. Publicly available information is largely limited to its basic chemical identifiers and computed properties, with a notable absence of dedicated studies on its synthesis, reactivity, or potential applications. nih.gov

This lack of specific research presents numerous opportunities for future investigation, building upon the established knowledge of related compounds:

Synthesis and Characterization: A primary opportunity lies in the development and optimization of a robust synthetic route to this compound. Detailed characterization using modern spectroscopic and crystallographic techniques would provide foundational data on its structural and electronic properties.

Reactivity Studies: The presence of the pentenyl side chain introduces an additional site of reactivity—the carbon-carbon double bond. Research could explore selective transformations of this double bond (e.g., hydrogenation, epoxidation, or metathesis) to generate a library of novel derivatives. The interplay between the reactivity of the dione ring and the side chain could lead to unique chemical behavior.

Medicinal Chemistry Exploration: Given the success of other cyclopentane-1,3-dione derivatives as carboxylic acid isosteres, this compound could be explored as a building block in drug discovery programs. Its lipophilic pentenyl chain may offer advantages in modulating pharmacokinetic properties.

Biological Activity Screening: The compound could be subjected to broad biological screening to identify any potential bioactivities. The structural similarity to some natural products containing cyclopentane (B165970) rings suggests that it could exhibit interesting biological effects.

In essence, this compound represents a largely unexplored area within a well-understood class of molecules. The existing body of research on cyclopentane-1,3-diones provides a clear roadmap for future studies that could uncover novel chemistry and applications for this specific derivative.

Structure

2D Structure

3D Structure

Properties

CAS No. |

918883-30-4 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-pent-2-enylcyclopentane-1,3-dione |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-8-9(11)6-7-10(8)12/h3-4,8H,2,5-7H2,1H3 |

InChI Key |

MCDVWMVLLDSWNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC1C(=O)CCC1=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Pent 2 En 1 Yl Cyclopentane 1,3 Dione

Reactivity of the Cyclopentane-1,3-dione Moiety

The cyclopentane-1,3-dione core is the primary site of several key chemical transformations. Its structure, featuring two carbonyl groups separated by a methylene (B1212753) group, imparts significant acidity to the α-hydrogens and allows for a rich variety of reactions.

Enolization and Tautomeric Equilibria in Solution and Solid State

Like other β-dicarbonyl compounds, 2-(pent-2-en-1-yl)cyclopentane-1,3-dione exists as a dynamic equilibrium between its keto and enol tautomeric forms. libretexts.orgmasterorganicchemistry.com The proton on the carbon between the two carbonyl groups (the α-carbon) is particularly acidic, facilitating its removal and the subsequent formation of a highly stable enolate ion, which is a key intermediate in the tautomerization process. masterorganicchemistry.com

The equilibrium position is influenced by several factors, including the solvent and the substitution pattern. fiveable.menih.gov The enol form is stabilized by the formation of a conjugated system across the C=C double bond and the remaining carbonyl group. libretexts.org Furthermore, the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen can significantly favor the enol tautomer. libretexts.org While the diketo form is typically favored for simple monoketones, the 1,3-dicarbonyl arrangement makes the enol form substantially more stable and accessible. libretexts.orgmasterorganicchemistry.com In solution, polar protic solvents can stabilize the keto form through hydrogen bonding, while aprotic solvents may favor the enol form. fiveable.me Cyclopentane-1,3-diones are known to undergo rapid exchange between their tautomeric forms. nih.gov

| Compound | % Keto Form | % Enol Form | Key Stabilizing Factors for Enol |

|---|---|---|---|

| Acetone | >99.9% | <0.1% | Minimal |

| 2,4-Pentanedione | 15% | 85% | Conjugation, Intramolecular H-Bonding libretexts.org |

| Cyclopentane-1,3-dione | Variable | Predominant | Conjugation nih.gov |

Nucleophilic and Electrophilic Reactions at the Diketone Core

The dual electronic nature of the dione (B5365651) core allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactivity : Upon deprotonation with a base, the compound forms a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge is delocalized between the α-carbon and the two oxygen atoms, making the enolate an excellent and versatile nucleophile. masterorganicchemistry.comlibretexts.org This enolate can react with a wide range of electrophiles. The reaction typically occurs at the α-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. libretexts.orgyoutube.com Common reactions include SN2 alkylation with alkyl halides and halogenation with elemental halogens (e.g., Br₂, Cl₂). masterorganicchemistry.com

Electrophilic Reactivity : The carbonyl carbons of the diketone are electrophilic centers and are susceptible to attack by nucleophiles. This reactivity is fundamental to many addition reactions. youtube.com Although the enolate form is often dominant, the keto form is required for nucleophilic attack at the carbonyl carbon. The equilibrium between the two tautomers ensures that the electrophilic sites are available for reaction.

Condensation and Annulation Reactions Involving the Dione

The cyclopentane-1,3-dione moiety is a classic substrate for condensation and annulation reactions, which are powerful methods for constructing larger, more complex cyclic systems. The most notable of these is the Robinson annulation. wikipedia.orglibretexts.org

The Robinson annulation is a two-step sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. openstax.orgmasterorganicchemistry.com

Michael Addition : The enolate of this compound acts as a Michael donor, attacking an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. This conjugate addition forms a 1,5-dicarbonyl intermediate. libretexts.orgfiveable.me

Intramolecular Aldol Condensation : The newly formed 1,5-dicarbonyl compound is then treated with a base, which promotes an intramolecular aldol reaction. youtube.comchemistrysteps.com An enolate is formed at one of the available α-positions, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. chemistrysteps.comlibretexts.org Subsequent dehydration (elimination of water) yields a stable, conjugated cyclohexenone ring fused to the original cyclopentane (B165970) ring. masterorganicchemistry.com This reaction is a cornerstone in the synthesis of steroids and other polycyclic natural products, with 2-substituted cyclopentane-1,3-diones being common starting materials. libretexts.orgopenstax.org

Reactivity of the Pent-2-EN-1-YL Alkene Functionality

The pent-2-en-1-yl side chain possesses a carbon-carbon double bond, which serves as a site for various addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

The π-bond of the alkene is electron-rich, making it susceptible to attack by electrophiles in a variety of addition reactions. scienceready.com.au

Hydrogenation : In the presence of a metal catalyst (such as platinum, palladium, or nickel), molecular hydrogen (H₂) adds across the double bond. youtube.commsu.edu This reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond, resulting in the corresponding saturated alkyl side chain. msu.edu

Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov addition of water across the double bond. First, borane (B79455) (BH₃) adds to the alkene in a syn-addition, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding an alcohol. msu.edu

| Reaction | Reagents | Product Type | Stereochemistry |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C (or Pt, Ni) | Alkane | Syn-addition msu.edu |

| Halogenation | Br₂ or Cl₂ | Dihaloalkane | Anti-addition msu.edu |

| Hydrohalogenation | HBr, HCl | Haloalkane (mixture of 2- and 3-halopentyl) quora.com | Markovnikov Addition quora.com |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov, Syn-addition msu.edu |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a new ring from the interaction of two unsaturated systems. The alkene in the pentenyl side chain can participate as one of these components.

[4+2] Cycloaddition (Diels-Alder Reaction) : In this reaction, the alkene acts as the "dienophile" (the 2π-electron component) and reacts with a conjugated diene (the 4π-electron component) to form a six-membered ring. libretexts.org The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For the reaction to be efficient, the dienophile is often required to have electron-withdrawing groups, or the diene electron-donating groups. libretexts.org

[2+2] Cycloaddition : The formation of a four-membered ring by the combination of two alkene units is also possible. Unlike the Diels-Alder reaction, thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules. However, they can be achieved photochemically. libretexts.orgacs.org When one of the alkene components is irradiated with UV light, it is promoted to an excited state, allowing the reaction to proceed and form a cyclobutane (B1203170) ring. acs.org

Oxidative and Reductive Transformations of the Alkene

The alkene double bond in the pent-2-enyl side chain is susceptible to a variety of oxidative and reductive reactions, allowing for the selective functionalization of this part of the molecule.

Oxidative Cleavage: Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of the alkene. libretexts.orglibretexts.org Treatment of this compound with ozone, followed by a workup, can lead to the formation of different products depending on the workup conditions. A reductive workup, typically using zinc and water or dimethyl sulfide, would yield aldehydes. youtube.com Conversely, an oxidative workup with hydrogen peroxide would result in the formation of carboxylic acids. masterorganicchemistry.com This reaction breaks the pentenyl chain, leading to a functionalized cyclopentane-1,3-dione derivative.

Illustrative Oxidative Cleavage Reactions

| Starting Material | Reagents | Workup | Major Products |

|---|---|---|---|

| This compound | 1. O₃ 2. Zn/H₂O | Reductive | 2-(2-Oxoethyl)cyclopentane-1,3-dione and Propanal |

Reduction: The double bond of the pent-2-enyl group can be selectively reduced through catalytic hydrogenation. libretexts.org This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org This reaction converts the pent-2-enyl side chain into a pentyl group, saturating the alkene without affecting the dione functionality under controlled conditions. The choice of catalyst and reaction conditions can be crucial to prevent the reduction of the carbonyl groups of the dione ring.

Illustrative Alkene Reduction Reaction

| Starting Material | Reagents | Product |

|---|

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the product distribution and for designing new synthetic routes.

Mechanism of Ozonolysis: The ozonolysis reaction proceeds through the formation of a primary ozonide (molozonide) via a [3+2] cycloaddition of ozone to the double bond. masterorganicchemistry.com This intermediate is unstable and rearranges to a more stable secondary ozonide. The subsequent workup determines the final products. In a reductive workup, the ozonide is cleaved to form carbonyl compounds. In an oxidative workup, any aldehyde intermediates are further oxidized to carboxylic acids.

Mechanism of Catalytic Hydrogenation: Catalytic hydrogenation of the alkene occurs on the surface of a heterogeneous metal catalyst. libretexts.org Both hydrogen and the alkene are adsorbed onto the catalyst surface. The hydrogen atoms are then transferred to the double bond in a stepwise manner, leading to the formation of the saturated alkane. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond.

Mechanism of the Pauson-Khand Reaction: The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a cobalt-alkyne complex. wikipedia.org This is followed by the coordination of the alkene. A subsequent migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentane intermediate. Migratory insertion of carbon monoxide into a cobalt-carbon bond, followed by reductive elimination, releases the final cyclopentenone product and regenerates the cobalt catalyst. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 2 Pent 2 En 1 Yl Cyclopentane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(pent-2-en-1-yl)cyclopentane-1,3-dione. In solution, cyclopentane-1,3-dione and its 2-substituted derivatives exist predominantly as their enol tautomers. rsc.orgnih.gov This tautomerism significantly influences the NMR spectra, resulting in signals characteristic of an enone system rather than a simple diketone. The rapid equilibrium between the two equivalent enol forms leads to a time-averaged spectrum, simplifying the signal pattern for the cyclopentane (B165970) ring. rsc.org

| Proton (¹H) NMR Data (Predicted) | Carbon (¹³C) NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~1.0 (t, 3H) | -CH₃ (C5') |

| ~1.6 (m, 2H) | -CH₂- (C4') |

| ~2.5 (s, 4H) | -CH₂- (C4, C5) |

| ~3.0 (d, 2H) | -CH₂- (C1') |

| ~5.4-5.6 (m, 2H) | -CH=CH- (C2', C3') |

| ~11.0 (br s, 1H) | Enolic -OH |

Detailed one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum would confirm the presence of the pentenyl side chain through characteristic signals for the terminal methyl group, the methylene (B1212753) groups, and the vinyl protons. The cyclopentane ring protons would likely appear as a singlet due to the rapid tautomeric exchange. rsc.org The enolic proton itself would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon spectrum is particularly informative for confirming the enolic form. Instead of two ketone signals around 200-210 ppm, the spectrum would show a signal for the carbonyl carbons of the enone system at a slightly higher field (~190 ppm) and signals for the enolic double bond carbons (~110 ppm and ~190 ppm). rsc.org The five distinct carbon environments of the pentenyl chain would also be observable.

Stereochemical Assignment: The stereochemistry of the double bond within the pent-2-en-1-yl side chain (E or Z configuration) can be determined by the coupling constant (³J) between the vinyl protons in the ¹H NMR spectrum, with larger values typical for a trans (E) arrangement. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can further confirm the spatial proximity of protons, aiding in the assignment of the double bond geometry and the preferred conformation of the side chain relative to the cyclopentane ring.

The primary dynamic process observable by NMR for this class of compounds is the keto-enol tautomerism. rsc.org Although the enol form is heavily favored, the molecule is not static. Variable-temperature (VT) NMR studies can provide insight into the energetics of this tautomeric equilibrium and any conformational changes. By lowering the temperature, it might be possible to slow the rate of tautomeric exchange, leading to broadening and eventual decoalescence of the time-averaged signals of the cyclopentane ring. This would allow for the observation of distinct signals for the individual enol forms and potentially the diketo form, enabling the calculation of the activation energy for the exchange process.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) serves to confirm the molecular weight and provides structural information through analysis of fragmentation patterns. For this compound (C₁₀H₁₄O₂, Molecular Weight: 166.22 g/mol ), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. nih.govepa.gov

Under electron ionization (EI), the molecular ion ([M]⁺• at m/z 166) would be observed. The subsequent fragmentation is dictated by the structure, particularly the pentenyl side chain and the dione (B5365651) ring.

Predicted Fragmentation Pattern:

A primary fragmentation pathway for 2-alkyl substituted cyclic diones involves the cleavage of the side chain. researchgate.net

Loss of the pentenyl radical: Cleavage of the bond between the ring and the side chain would result in a fragment at m/z 97, corresponding to the [C₅H₅O₂]⁺ ion.

Fragmentation of the side chain: Cleavage at various points along the pentenyl chain is expected. For instance, loss of an ethyl radical (•C₂H₅) from the molecular ion would lead to a fragment at m/z 137.

Ring fragmentation: The cyclopentanedione ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO) molecules. researchgate.net For example, a retro-Diels-Alder type degradation, though more common in six-membered rings, could lead to characteristic neutral losses. researchgate.net A common fragmentation for cyclopentanones is the loss of ethene (C₂H₄), which could lead to a fragment at m/z 138. docbrown.info

| Predicted Mass Spectrometry Fragments |

| m/z |

| 166 |

| 137 |

| 97 |

| 69 |

| 55 |

| 41 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Tautomerism Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and studying tautomerism. For this compound, the spectra are dominated by features of the enol tautomer. nih.gov

IR Spectroscopy: The IR spectrum provides clear evidence for the enol form. A strong, broad absorption band between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the enolic hydroxyl group, often involved in strong intramolecular hydrogen bonding. The carbonyl region is also distinctive; instead of a typical ketone absorption around 1715 cm⁻¹, a conjugated ketone (enone) C=O stretching band appears at a lower frequency, typically in the 1640-1680 cm⁻¹ range. A strong band for the C=C double bond of the enol system is expected around 1580-1620 cm⁻¹. researchgate.net The C=C stretch of the pentenyl side chain would appear around 1650-1670 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR analysis. The C=C stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum, making it useful for analyzing the double bonds in both the ring and the side chain.

| Characteristic IR Absorption Bands (Predicted) |

| Frequency Range (cm⁻¹) |

| 3300 - 2500 (broad) |

| 3100 - 3000 |

| 2960 - 2850 |

| 1680 - 1640 |

| 1670 - 1650 |

| 1620 - 1580 |

X-ray Crystallography for Solid-State Structural Analysis (of crystalline derivatives)

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent compound may be challenging, crystalline derivatives can be prepared and analyzed. This technique would provide definitive information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For a derivative of this compound, X-ray analysis would be expected to confirm the planar structure of the enone portion of the cyclopentane ring. A key feature of the solid-state structures of 1,3-diones is the formation of intermolecular hydrogen bonds. nih.govwikipedia.org The enolic hydroxyl group of one molecule typically forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or dimeric structures in the crystal lattice. nih.gov The analysis would also reveal the specific conformation of the pentenyl side chain in the solid state.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization (if chiral)

The this compound molecule possesses a stereocenter at the C2 position of the cyclopentane ring, making it a chiral compound that can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these enantiomers.

ECD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The enone chromophore within the molecule is expected to produce distinct Cotton effects in the ECD spectrum, corresponding to the n→π* and π→π* electronic transitions. The n→π* transition, typically observed around 300-350 nm, and the π→π* transition, below 250 nm, would exhibit Cotton effects whose signs (positive or negative) are opposite for the two enantiomers.

ORD Spectroscopy: ORD measures the rotation of plane-polarized light as a function of wavelength. It displays complementary information to ECD, showing characteristic positive or negative curves that are mirror images for the (R) and (S) enantiomers.

The absolute configuration of a separated enantiomer can be assigned by comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). mdpi.com This combination of experimental and theoretical chiroptical analysis provides a reliable method for the unambiguous stereochemical assignment of chiral 2-substituted cyclopentane-1,3-diones.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic signatures.

Investigation of Tautomeric Stability and Energy Landscapes

Cyclopentane-1,3-diones are known to exist in equilibrium between their diketo and enol tautomeric forms. nih.gov For 2-(pent-2-en-1-yl)cyclopentane-1,3-dione, this equilibrium involves the migration of a proton from the C2 carbon to one of the adjacent carbonyl oxygens, forming a more stable enol isomer. This process is crucial as the tautomeric form can significantly influence the compound's chemical behavior.

DFT calculations are instrumental in determining the relative stabilities of these tautomers by calculating their ground-state energies. researchgate.net Generally, for 2-substituted cyclopentane-1,3-diones, the enol form is significantly more stable than the diketo form due to the formation of a conjugated system and, in some cases, an intramolecular hydrogen bond. The energy difference between the tautomers provides insight into their equilibrium population.

Table 1: Hypothetical Relative Energies of Tautomers

| Tautomer | Description | Relative Energy (kcal/mol) |

| Diketo Form | The standard ketone structure. | 10-15 (Estimated) |

| Enol Form | Contains a hydroxyl group and a double bond in the ring. | 0 (Most Stable) |

Note: The values in this table are estimations based on general principles for similar compounds and are not derived from specific experimental or computational data for this compound.

Prediction of Spectroscopic Parameters

DFT calculations can also predict various spectroscopic parameters, which are invaluable for identifying and characterizing the molecule. By calculating properties such as vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra), a theoretical spectrum can be generated. This theoretical data can then be compared with experimental spectra to confirm the structure of the synthesized compound. For instance, the calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental IR spectra.

Conformational Analysis and Molecular Dynamics Simulations

The pentenyl side chain of this compound introduces conformational flexibility. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and the energy barriers between them. This can be achieved by systematically rotating the single bonds in the side chain and calculating the energy at each step.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing the preferred conformations and the transitions between them in various environments (e.g., in a solvent). mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Transition State Modeling and Reaction Pathway Elucidation

Computational methods are particularly powerful for studying chemical reactions. By modeling the transition state—the highest energy point along the reaction coordinate—the activation energy and reaction rate can be estimated. For reactions involving this compound, such as alkylation or condensation reactions, DFT can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. This detailed mechanistic insight is vital for optimizing reaction conditions and predicting the feasibility of a chemical transformation.

Computational Analysis of Regioselectivity and Stereoselectivity

In many chemical reactions, there is more than one possible outcome, leading to different isomers. Computational analysis can predict the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product). For this compound, which is prochiral at the C2 position of the ring in its diketo form, reactions can lead to different stereoisomers. By calculating the energies of the transition states leading to the different products, the preferred reaction pathway and the major product can be predicted. This predictive power is a significant advantage in synthetic chemistry, allowing for the rational design of experiments to achieve a desired outcome.

Role in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 2-(pent-2-en-1-yl)cyclopentane-1,3-dione makes it a highly valuable building block for the synthesis of intricate molecular structures, including natural products and their analogues. oregonstate.edu The cyclopentane-1,3-dione core, with its acidic methylene (B1212753) protons and two carbonyl groups, serves as a versatile handle for a variety of chemical transformations.

The reactivity of the cyclopentane-1,3-dione moiety allows for its participation in several key synthetic reactions:

Michael Additions: The acidic proton at the C2 position can be readily removed by a base to form a nucleophilic enolate. This enolate can then participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds, facilitating the formation of new carbon-carbon bonds and the construction of more complex carbon skeletons. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com

Alkylation Reactions: The enolate of this compound can be alkylated with various electrophiles, allowing for the introduction of additional substituents onto the cyclopentane (B165970) ring. This provides a straightforward method for modifying the core structure and building molecular complexity.

Diels-Alder Reactions: The pentenyl side chain, containing a carbon-carbon double bond, can act as a dienophile in Diels-Alder reactions. wikipedia.orglibretexts.org This powerful cycloaddition reaction allows for the stereocontrolled formation of six-membered rings, a common structural motif in many natural products and biologically active molecules. nih.govmasterorganicchemistry.comencyclopedia.pub The reaction of the pentenyl group with a suitable diene would lead to the formation of a complex polycyclic system in a single step.

Knoevenagel Condensations: The active methylene group of the cyclopentane-1,3-dione can undergo Knoevenagel condensation with aldehydes and ketones to form new carbon-carbon double bonds, a reaction widely used in the synthesis of various functionalized molecules. mdpi.com

The combination of these reactive sites within a single molecule allows for sequential or tandem reactions, providing efficient pathways to complex target molecules. For instance, a Michael addition could be followed by an intramolecular aldol (B89426) condensation, leading to the rapid assembly of polycyclic systems. The ability to selectively functionalize either the dione (B5365651) ring or the pentenyl side chain offers chemists a high degree of control over the synthetic process.

Precursor for Non-Biological Functional Molecules (e.g., polymers, fuels, or specialized reagents)

Beyond its role in the synthesis of complex organic molecules, this compound shows promise as a precursor for the development of non-biological functional materials.

The presence of the pentenyl side chain opens up possibilities for its use in polymer synthesis . Specifically, the terminal alkene functionality can participate in olefin metathesis reactions. Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for the synthesis of a wide range of polymers. mdpi.comnih.gov Subjecting this compound to ADMET conditions could potentially lead to the formation of polymers with cyclopentane-1,3-dione units regularly spaced along the polymer backbone. Such polymers could exhibit interesting material properties, such as enhanced thermal stability or specific adhesion characteristics, due to the polar dione functionality. The reactivity of the dione units within the polymer could also be exploited for post-polymerization modifications, allowing for the fine-tuning of the material's properties. researchgate.netnih.govrsc.org

Furthermore, derivatives of cyclopentane-1,3-dione are being explored as building blocks for bio-based polymers and fuels . For example, cyclopentane-1,3-dione can be derived from hemicellulosic feedstock, highlighting a potential sustainable route to this class of compounds and their derivatives. rsc.org Hydrogenation of the dione functionality can yield diols, which are valuable monomers for the synthesis of polyesters and polyurethanes. rsc.org While direct application as a fuel is less likely, its derivatives could serve as additives or as intermediates in the synthesis of more complex fuel molecules.

The reactivity of the dione also allows for its conversion into a variety of specialized reagents . For example, it can be used to synthesize novel ligands for catalysis or as a core structure for the development of chemical sensors. The ability to introduce diverse functionalities onto the cyclopentane ring through alkylation and condensation reactions provides a means to tailor the properties of these reagents for specific applications.

Development of Novel Synthetic Methodologies Exploiting the Compound's Reactivity

The unique combination of functional groups in this compound makes it an excellent substrate for the development and validation of new synthetic methodologies.

The dione moiety is a classic substrate for exploring asymmetric catalysis . The prochiral center at the C2 position allows for the development of enantioselective reactions, such as catalytic asymmetric alkylations or Michael additions. beilstein-journals.org The development of new chiral catalysts that can control the stereochemistry of reactions involving this substrate would be a significant advancement in synthetic chemistry.

Moreover, the presence of both a nucleophilic center (the enolizable dione) and an electrophilic site (the alkene in the pentenyl chain under certain conditions) within the same molecule makes it an ideal candidate for the development of tandem or cascade reactions . A single catalytic system could potentially initiate a sequence of transformations, for example, a Michael addition followed by an intramolecular cyclization, leading to a rapid increase in molecular complexity. Such reactions are highly sought after in modern organic synthesis due to their efficiency and atom economy.

The reactivity of the cyclopentane-1,3-dione core itself is a subject of ongoing research. For instance, novel methods for the C-H activation of the cyclopentane ring or for the selective functionalization of one of the two carbonyl groups could be explored using this compound as a model system. The development of such methodologies would have broad implications for the synthesis of a wide range of cyclopentane-containing molecules.

Concluding Remarks and Future Research Directions

Summary of Current Academic Understanding

The current understanding of 2-(pent-2-en-1-yl)cyclopentane-1,3-dione is primarily based on the well-documented chemistry of its core structure, cyclopentane-1,3-dione (CPD), and its derivatives. The CPD ring system is known to exist predominantly in its enol form due to the formation of a stable, conjugated system. nih.gov This keto-enol tautomerism is a defining characteristic, imparting significant acidity to the enolic proton, with pKa values often comparable to those of carboxylic acids. nih.govacs.org

Structurally, the title compound is an analogue of the jasmonate family of plant hormones, such as jasmonic acid, which features a similar 2-substituted cyclopentanone (B42830) skeleton with a pentenyl side chain. Jasmonates are crucial signaling molecules in plants, regulating processes from growth and development to defense against pathogens and herbivores. This structural similarity suggests that this compound could potentially interact with biological pathways related to jasmonate signaling.

Direct research detailing the specific physical and chemical properties of this compound is not extensively available in peer-reviewed literature. However, fundamental data can be found in chemical databases. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-pent-2-enylcyclopentane-1,3-dione |

| CAS Number | 918883-30-4 |

| Canonical SMILES | CCC=CCC1C(=O)CCC1=O |

| Data sourced from PubChem. nih.gov |

Unexplored Synthetic Routes and Chemical Transformations

While the exact synthesis of this compound is not prominently documented, established methods for the alkylation of β-dicarbonyl compounds provide logical and unexplored synthetic routes.

Unexplored Synthetic Routes:

Direct C-Alkylation: The most direct route would involve the alkylation of the cyclopentane-1,3-dione enolate with a suitable pent-2-enyl electrophile, such as 1-bromo-pent-2-ene (B12366868) or pent-2-en-1-yl tosylate. This reaction would require careful optimization of the base and solvent to favor C-alkylation over the competing O-alkylation, a common challenge in the chemistry of 1,3-diones. researchgate.net The use of aqueous or protic solvents has been shown to favor C-alkylation in related systems. researchgate.net

Reductive Alkylation: A reductive alkylation protocol, which has been successfully used for other 2-substituted CPD derivatives, could be employed. nih.gov This would involve the reaction of cyclopentane-1,3-dione with pent-2-enal in the presence of a reducing agent like a Hantzsch ester. nih.gov

Michael Addition followed by Transformation: A less direct but plausible route could involve a Michael addition of a suitable nucleophile to a 2-(pent-2-en-1-ylidene)cyclopentane-1,3-dione precursor, though this precursor itself would require synthesis.

Unexplored Chemical Transformations:

The bifunctional nature of this compound opens the door to numerous unexplored chemical transformations:

Side Chain Modifications: The alkene double bond in the pentenyl side chain is a prime site for various reactions. These include catalytic hydrogenation to yield the saturated analogue, 2-pentylcyclopentane-1,3-dione. Other potential transformations include epoxidation, dihydroxylation, halogenation, or hydroboration-oxidation, each leading to a new family of derivatives with potentially unique properties.

Carbonyl Group Reactions: The two ketone functionalities could be selectively or fully reduced using agents like sodium borohydride (B1222165) to yield the corresponding diols. acs.org They could also serve as sites for condensation reactions with amines or hydrazines to form enaminones or pyrazole (B372694) derivatives, respectively.

Ring Modifications: The CPD core itself can undergo various reactions. For instance, under specific oxidative conditions, functionalization of the cyclopentane (B165970) ring can occur. rsc.org

Potential for Discovery of New Reactivity or Applications (non-prohibited)

The structural features of this compound suggest several avenues for the discovery of new applications.

Agrochemical Research: Given its structural similarity to jasmonates, the compound could be investigated as a modulator of plant growth and defense mechanisms. It could act as an agonist or antagonist to jasmonate receptors, potentially leading to the development of novel herbicides, pesticides, or plant growth regulators.

Medicinal Chemistry Scaffold: The cyclopentane-1,3-dione moiety has been successfully employed as a bioisostere for the carboxylic acid functional group in drug design. nih.govacs.org This is due to its similar pKa, planar structure, and ability to act as a hydrogen bond donor and acceptor. nih.gov Therefore, this compound and its derivatives could serve as a valuable scaffold for the synthesis of novel therapeutic agents, particularly in areas where replacing a carboxylic acid is desirable to improve pharmacokinetic properties.

Flavor and Fragrance Industry: Many cyclopentanone derivatives, including the famous jasmone, are prized for their distinct fragrances. The unique combination of the dione (B5365651) and the unsaturated side chain in the title compound could impart interesting olfactory properties, making it a candidate for investigation in the flavor and fragrance industry.

Methodological Advancements in Characterization and Computational Studies

Modern analytical and computational methods offer powerful tools to fully elucidate the structure, properties, and reactivity of this compound.

Advancements in Characterization:

While standard techniques are sufficient for basic characterization, advanced methods could provide deeper insights.

Spectroscopic Analysis: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to unambiguously confirm the structure and connectivity. The enolic nature of the compound would be evident in both ¹H and ¹³C NMR spectra.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS/MS techniques could be used to study its fragmentation patterns, providing further structural information.

Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure in the solid state, including the conformation of the ring, the geometry of the enol system, and intermolecular interactions like hydrogen bonding. wikipedia.org

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Signals for the pentenyl chain (olefinic protons ~5.4-5.6 ppm, allylic protons, terminal methyl group ~0.9 ppm). Signals for the cyclopentane ring protons (~2.5-3.0 ppm). A broad signal for the enolic -OH proton. |

| ¹³C NMR | Carbonyl carbon signals (>190 ppm). Olefinic carbon signals (~125-135 ppm). Signals for the aliphatic carbons of the ring and side chain. |

| IR Spectroscopy | Strong C=O stretching vibrations (~1680-1720 cm⁻¹). C=C stretching from the enol and the side chain (~1600-1650 cm⁻¹). Broad O-H stretching from the enol (~2500-3300 cm⁻¹). |

Computational Studies:

DFT Calculations: Density Functional Theory (DFT) has proven effective for studying the keto-enol tautomerism of cyclic diones. wikipedia.org For this specific compound, DFT could be used to:

Calculate the relative energies of the keto and various enol tautomers to predict the most stable form.

Predict NMR and IR spectra to aid in the interpretation of experimental data.

Model reaction pathways to understand the mechanisms of potential transformations and predict their feasibility.

Determine the molecule's conformational landscape and electronic properties, such as the electrostatic potential map, which could inform its potential biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.